2-(Hydroxymethyl)-4-methylpyridin-3-ol
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Overview
Description
2-Pyridinemethanol, 3-hydroxy-4-methyl- is a chemical compound with the molecular formula C7H9NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique structure, which includes a hydroxyl group and a methyl group attached to the pyridine ring. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinemethanol, 3-hydroxy-4-methyl- can be achieved through several methods. One common method involves the reduction of 3-hydroxy-4-methylpyridine using sodium borohydride in the presence of a suitable solvent such as tetrahydrofuran. The reaction is typically carried out under reflux conditions for several hours, followed by purification of the product through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of catalysts and reaction conditions can be optimized to minimize by-products and improve the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinemethanol, 3-hydroxy-4-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: 3-Hydroxy-4-methylpyridine-2-carboxylic acid.
Reduction: 3-Hydroxy-4-methylpyridine-2-amine.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
2-Pyridinemethanol, 3-hydroxy-4-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 2-Pyridinemethanol, 3-hydroxy-4-methyl- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the pyridine ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and antiviral activities .
Comparison with Similar Compounds
Similar Compounds
2-Pyridinemethanol: Lacks the hydroxyl and methyl groups, resulting in different chemical properties.
3-Pyridinemethanol: Similar structure but with the hydroxyl group in a different position, leading to different reactivity.
4-Pyridinemethanol: The hydroxyl group is attached to the fourth position of the pyridine ring, altering its chemical behavior.
Uniqueness
2-Pyridinemethanol, 3-hydroxy-4-methyl- is unique due to the presence of both hydroxyl and methyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C7H9NO2 |
---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
2-(hydroxymethyl)-4-methylpyridin-3-ol |
InChI |
InChI=1S/C7H9NO2/c1-5-2-3-8-6(4-9)7(5)10/h2-3,9-10H,4H2,1H3 |
InChI Key |
JRMYIEBZHRQUOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)CO)O |
Origin of Product |
United States |
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